7-EPI-10-OXO-DOCETAXEL
CAS No.: 162784-72-7
VCID: VC0193546
Molecular Formula: C43H51NO14
Molecular Weight: 805.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 7-Epi-10-oxo-docetaxel, also known as Docetaxel Impurity D, is an impurity of docetaxel that can be detected using high-performance liquid chromatography (HPLC) . Docetaxel is used as an injection . The compound has a molecular formula of C43H51NO14 and a molecular weight of 805.86 . Synonyms for 7-Epi-10-oxo-docetaxel include Docetaxel EP Impurity D, 4-Epi-6-oxodocetaxel, and 10-OXO-7-epi-Docetaxel . As a research assistant, it's crucial to highlight relevant skills and experiences on a resume . A hybrid resume format is often ideal, combining chronological and functional elements to showcase both experience and skills . Key skills include data interpretation and collaborative research techniques . Action verbs such as analyzed, collaborated, conducted, and interpreted can effectively describe contributions to research projects . When describing experience, it's important to use precision-friendly language and concise sentences . Another related compound is 7-epi-10-Oxo-10-deacetyl Baccatin III, which has been reported in Taxus canadensis and Curvularia lunata . It has the molecular formula C29H34O10 and a molecular weight of 542.6 g/mol . |
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CAS No. | 162784-72-7 |
Product Name | 7-EPI-10-OXO-DOCETAXEL |
Molecular Formula | C43H51NO14 |
Molecular Weight | 805.9 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1 |
Standard InChIKey | ZOLQDWANVNOXBK-JSBGVCCUSA-N |
SMILES | CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Canonical SMILES | CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Appearance | Pale Yellow Solid |
Purity | > 95% |
Synonyms | (2b,5b,7a,13a)-4-Acetoxy-13-(((2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl)oxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-2-yl Benzoate |
PubChem Compound | 9940648 |
Last Modified | Aug 15 2023 |
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